molecular formula C22H19N3O2S B2726862 2-amino-N-(3,4-dimethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide CAS No. 898417-12-4

2-amino-N-(3,4-dimethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide

Cat. No.: B2726862
CAS No.: 898417-12-4
M. Wt: 389.47
InChI Key: VYKBMXYGZKNVHV-UHFFFAOYSA-N
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Description

2-amino-N-(3,4-dimethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide is an indolizine derivative characterized by a bicyclic indolizine core substituted with:

  • A 2-amino group at position 2.
  • A carboxamide group (-CONH-) at position 1, linked to a 3,4-dimethylphenyl substituent.
  • A thiophene-2-carbonyl moiety at position 3.

The 3,4-dimethylphenyl group enhances lipophilicity, and the thiophene-2-carbonyl unit introduces sulfur-mediated electronic effects.

Properties

IUPAC Name

2-amino-N-(3,4-dimethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-13-8-9-15(12-14(13)2)24-22(27)18-16-6-3-4-10-25(16)20(19(18)23)21(26)17-7-5-11-28-17/h3-12H,23H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKBMXYGZKNVHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-(3,4-dimethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide typically involves multi-step organic

Biological Activity

2-amino-N-(3,4-dimethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide is a compound with significant potential in medicinal chemistry due to its unique structural features and biological properties. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The compound has the following chemical properties:

  • Molecular Formula : C22_{22}H19_{19}N3_{3}O2_{2}S
  • Molecular Weight : 389.5 g/mol
  • CAS Number : 898417-12-4

In Vitro Studies

Recent research has focused on evaluating the biological activities of related compounds through various assays. For instance:

  • Antifungal Activity : A series of pyrazole derivatives were tested against phytopathogenic fungi. Compounds with structural similarities demonstrated moderate to excellent antifungal activities .
  • Enzyme Inhibition : Studies on related indolizine compounds have shown potential for inhibiting enzymes like xanthine oxidase (XO), which could suggest a similar profile for our compound .

Case Studies

A notable case study involved the evaluation of a related thiophene-based compound that exhibited significant anti-inflammatory and antimicrobial properties. The study reported that these compounds disrupted bacterial cell membranes, leading to cell lysis, which could be a relevant mechanism for the indolizine derivative as well .

Data Table of Biological Activities

Activity Type Compound Tested IC50/Activity Level Reference
AntifungalPyrazole derivativesModerate to Excellent
Enzyme InhibitionXanthine oxidase inhibitorsIC50 = 72.4 µM
AntimicrobialThiophene derivativesSignificant activity observed

Discussion

The biological activity of this compound is likely influenced by its ability to interact with various biological targets. The structural features such as the indolizine core and thiophene moiety may contribute to its pharmacological profile.

Further research is warranted to elucidate the specific mechanisms by which this compound exerts its effects. In particular, detailed pharmacokinetic studies and in vivo assays will be essential in understanding its therapeutic potential.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key analogs are compared below based on substituent modifications and theoretical implications:

Compound Name Phenyl Substituent Acyl Substituent Molecular Formula Molecular Weight (g/mol) Notable Features
2-amino-N-(3,4-dimethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide 3,4-dimethylphenyl Thiophene-2-carbonyl C23H21N3O2S 407.50 (calculated) High lipophilicity; electron-donating methyl groups enhance steric bulk.
2-amino-N-(4-ethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide 4-ethylphenyl Thiophene-2-carbonyl C22H19N3O2S 389.47 Ethyl group balances lipophilicity and solubility; thiophene improves π-stacking.
2-amino-N-(2-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide 2-chlorophenyl 3-nitrobenzoyl C22H16ClN5O5 (estimated) ~465.45 (estimated) Strong electron-withdrawing groups (Cl, NO2); potential redox activity.

Substituent Effects on Physicochemical Properties

4-Ethylphenyl: Ethyl provides moderate hydrophobicity, balancing solubility and bioavailability .

Acyl Substituents :

  • Thiophene-2-carbonyl : The sulfur atom in thiophene enhances π-π interactions and may coordinate metal ions. Its moderate electron-withdrawing nature stabilizes the indolizine core .
  • 3-Nitrobenzoyl : The nitro group is strongly electron-withdrawing, increasing reactivity and redox sensitivity. However, nitro groups are associated with toxicity risks .

Electronic and Steric Implications

  • Electron-Donating vs. Chlorine and nitro groups lower HOMO energy, stabilizing the molecule but reducing nucleophilicity .
  • Steric Effects :

    • 3,4-Dimethylphenyl introduces significant steric hindrance, which could impede binding in biological targets but enhance thermal stability in polymers.
    • Smaller substituents (e.g., 4-ethylphenyl) allow greater conformational flexibility .

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